molecular formula C16H18N2O3S B2632577 1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097872-45-0

1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No. B2632577
CAS RN: 2097872-45-0
M. Wt: 318.39
InChI Key: UFNKZTKPQJPXFW-UHFFFAOYSA-N
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Description

The compound “1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several functional groups and rings . It has a pyrrolidine-2,5-dione group, which is a five-membered ring with two carbonyl (C=O) groups and a nitrogen atom . Attached to this ring is a methylsulfanyl benzoyl azetidin-3-yl group, which includes a four-membered azetidine ring, a benzoyl group (a benzene ring attached to a carbonyl group), and a methylsulfanyl group (a sulfur atom bonded to a methyl group) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . The exact methods would depend on the specific reactions used and the order in which the groups are added .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the azetidine and pyrrolidine rings would add rigidity to the structure . The benzoyl group would contribute to the compound’s aromaticity, and the methylsulfanyl group could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups . The carbonyl groups in the pyrrolidine-2,5-dione ring could potentially undergo reactions such as nucleophilic addition . The azetidine ring might participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Anti-cancer Properties

Compounds structurally related to "1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione" have been investigated for their anti-cancer activities. Specifically, derivatives of 1,3-dialkylated-pyrimidin-2,4-diones, which may share some structural similarities or synthetic pathways with the compound , showed significant anti-cancer activities across various human tumor cell lines. The presence of piperidine/pyrrolidine at the end of C-6 chain and benzoyl group at C-5 enhances these activities (Singh & Paul, 2006).

Pharmaceutical Synthesis and Applications

  • The synthesis of N-[4-(1-azeridinyl)-2-butynyl] pyrrolide-1,3-dione and related compounds through dimerization under basic conditions has been explored. These studies offer insights into the synthetic pathways that could potentially be applied to or involve the compound of interest (Muhi-eldeen, Al-kaissi, & Al-Muhtaseb, 2015).

  • A computational study on a structurally similar Mannich base highlighted its antioxidant activity. This suggests that derivatives of the compound might also possess or contribute to significant biological activities, offering a potential for pharmaceutical applications (Boobalan et al., 2014).

Anticonvulsant Activity

Research on derivatives of pyrrolidine-2,5-dione, such as N-Mannich bases, has shown promising anticonvulsant properties. These findings support the exploration of related compounds, including "this compound," for potential anticonvulsant applications (Rybka et al., 2016).

Synthetic Chemistry and Materials Science

  • The iterative synthesis of supramolecular extenders from azetidine-2,3-diones suggests applications in materials science, particularly in the creation of polyurethane elastomers. This reflects the compound's potential utility in the development of new materials (Kuo et al., 2012).

  • Synthesis routes involving iodocyclisation of homoallyl amines to produce azetidines and pyrrolidines demonstrate the compound's relevance to innovative chemical syntheses. These methods may be applicable to or inspired by the synthesis of "this compound," indicating its importance in synthetic organic chemistry (Feula et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it were designed as a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications .

properties

IUPAC Name

1-[[1-(2-methylsulfanylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-22-13-5-3-2-4-12(13)16(21)17-8-11(9-17)10-18-14(19)6-7-15(18)20/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNKZTKPQJPXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CC(C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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